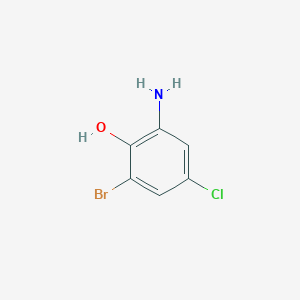

2-Amino-6-bromo-4-chlorophénol

Vue d'ensemble

Description

Synthesis and Characterization of Derivatives

The synthesis of 2-amino-6-bromo-4-chlorophenol derivatives has been explored in various studies. One such derivative, 2-{(E)-[(4-aminophenyl)imino]methyl}-6-bromo-4-chlorophenol, was synthesized and its complexes with Co (II), Ni (II), Cu (II), and Zn (II) were characterized. The metal:ligand stoichiometric ratio was found to be 1:2, and the ligand exhibited bidentate behavior through the phenolic oxygen and azomethine nitrogen atoms. Theoretical and experimental analyses suggested tetrahedral structures for these complexes, with good agreement between calculated and observed stretching frequencies .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For instance, the crystal structure of a synthesized compound, C24H12BrCl2NO4, revealed that the chlorophenyl rings are inclined at about 60° to the naphthoquinone ring system, with chlorine substituents positioned anti to each other to reduce electronic repulsion. This structure also exhibited close O⋯Br and Cl⋯Cl contacts, and the molecules were linked by weak intermolecular C—H⋯O and C—H⋯Cl interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-4-chlorophenol derivatives have been documented. For example, 4-chloro-2-nitrophenol was synthesized from 2,5-dichloronitrobenzene by hydrolyzation, followed by catalytic reduction with hydrazine hydrate in the presence of a catalyst to yield 2-amino-4-chlorophenol with high purity and yield .

Physical and Chemical Properties Analysis

Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) studies have been conducted on 2-amino-4-chlorophenol to analyze its vibrational patterns and electronic properties. Two conformers, Rot-1 and Rot-2, were identified, with Rot-1 being the most stable. The study included a detailed vibrational analysis, calculations of (13)C NMR and (1)H NMR chemical shifts, and an investigation of the molecule's HOMO and LUMO energies. Additionally, molecular electrostatic potential (MEP), nonlinear optical (NLO) properties, and Mulliken charges were calculated, providing insights into the electronic distribution within the molecule .

Case Studies and Applications

The research on 2-amino-4-chlorophenol and its derivatives has led to the development of various organic acid–base adducts. These adducts were formed with acidic compounds such as 2,4,6-trinitrophenol and p-nitrobenzoic acid, among others. The resulting multicomponent crystals were characterized by X-ray diffraction analysis, IR, melting point, and elemental analysis. The studies highlighted the significance of weak and strong hydrogen bonding in the crystal packing of these adducts .

Applications De Recherche Scientifique

Bloc de construction de la synthèse organique

2-Amino-6-bromo-4-chlorophénol: sert de bloc de construction polyvalent en synthèse organique. Sa structure moléculaire, qui comprend des groupes amino et halogène réactifs, lui permet de subir diverses réactions chimiques. Il peut être utilisé pour synthétiser des molécules complexes pour les produits pharmaceutiques, les produits agrochimiques et les colorants .

Chimie supramoléculaire

En chimie supramoléculaire, ce composé peut participer à des interactions non covalentes en raison de ses atomes de brome et de chlore. Ces interactions sont cruciales pour construire des réseaux moléculaires 3D, qui ont des implications en science des matériaux et en nanotechnologie .

Études de structure moléculaire

Le cadre moléculaire distinct du composé est idéal pour étudier les forces intramoléculaires et intermoléculaires en utilisant des techniques telles que la cristallographie aux rayons X et la spectroscopie RMN. Cela peut fournir des informations sur les effets stériques et électroniques des substituants brome et chlore sur les composés phénoliques .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that phenolic compounds often interact with proteins and enzymes, altering their function and potentially leading to therapeutic effects .

Mode of Action

The mode of action of 2-Amino-6-bromo-4-chlorophenol is likely through a nucleophilic aromatic substitution reaction . In this type of reaction, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents . This can result in changes to the structure and function of the target molecule .

Biochemical Pathways

Phenolic compounds are known to interact with various biochemical pathways, often acting as antioxidants, enzyme inhibitors, or receptor agonists/antagonists .

Pharmacokinetics

It is a solid compound with a melting point of 83-87°c, suggesting it may have good stability .

Result of Action

Phenolic compounds often exhibit antioxidant, anti-inflammatory, and anticancer effects, among others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-bromo-4-chlorophenol. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at 2-8°C . Other factors, such as pH and the presence of other compounds, may also influence its action and efficacy.

Propriétés

IUPAC Name |

2-amino-6-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKCLWHHJKNMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573594 | |

| Record name | 2-Amino-6-bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179314-60-4 | |

| Record name | 2-Amino-6-bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 2-Amino-6-bromo-4-chlorophenol as a building block for diorganotin(IV) complexes?

A1: The paper highlights the synthesis and characterization of diorganotin(IV) complexes utilizing Schiff base ligands derived from 2-Amino-6-bromo-4-chlorophenol []. This specific compound is interesting due to the presence of multiple functional groups: an amino group (-NH2), a hydroxyl group (-OH), a bromine atom (-Br), and a chlorine atom (-Cl). This combination allows 2-Amino-6-bromo-4-chlorophenol to act as a versatile ligand, forming stable complexes with metal ions like diorganotin(IV). These complexes are of particular interest due to their potential biological activities, including antimicrobial and anticancer properties []. Further research into the structure-activity relationships of these complexes could lead to the development of novel therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)